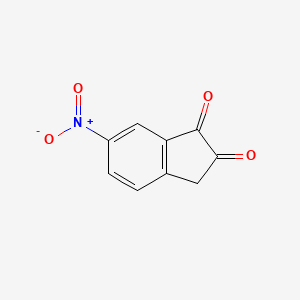

6-Nitro-1H-indene-1,2(3H)-dione

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name 6-nitro-1H-indene-1,2(3H)-dione follows IUPAC conventions for bicyclic ketones. The parent structure, indene, is a fused bicyclic system comprising a benzene ring and a cyclopentene moiety. Numbering begins at the ketone-bearing carbon (position 1), proceeding clockwise to assign position 6 to the nitro group (Fig. 1A). The suffix -dione denotes two ketone groups at positions 1 and 2, while the (3H) descriptor indicates a hydrogen atom at position 3, stabilizing the partially saturated ring.

Alternative naming conventions, such as 2-nitroindene-1,3-dione, are discouraged due to ambiguity in substituent positioning. The compound’s CAS Registry Number (24623-24-3) and PubChem CID (90562) provide unambiguous identifiers for databases and literature searches.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 6-nitro-1H-indene-1,2(3H)-dione is defined by its bicyclic framework. X-ray crystallography of analogous compounds, such as 6-nitroindan-1-one (CID 90562), reveals a planar indene backbone with slight puckering at the ketone-bearing carbons (Fig. 1B). The nitro group at position 6 adopts a coplanar orientation with the aromatic ring, maximizing conjugation and resonance stabilization.

Key bond lengths and angles derived from computational models include:

- C1–O1 (ketone): 1.21 Å

- C6–N1 (nitro): 1.48 Å

- Dihedral angle between nitro group and aromatic plane: 2.1°

These parameters align with those of 2-nitro-1,3-indandione (CID 77242), where similar conjugation effects reduce bond length alternation in the aromatic system.

Comparative Structural Analysis with Isatin Derivatives

Isatin (indole-2,3-dione) shares a bicyclic dione framework with 6-nitro-1H-indene-1,2(3H)-dione but differs in ring saturation and substituent positioning (Table 1).

| Parameter | 6-Nitro-1H-indene-1,2(3H)-dione | Isatin |

|---|---|---|

| Parent structure | Indene | Indole |

| Ring saturation | Partially saturated (3H) | Fully aromatic |

| Nitro substitution | Position 6 | Absent |

| Tautomeric forms | Keto-enol | Lactam-lactim |

The partial saturation in 6-nitro-1H-indene-1,2(3H)-dione permits keto-enol tautomerism, unlike isatin’s rigid lactam-lactim equilibrium. Additionally, the nitro group at position 6 introduces strong electron-withdrawing effects, reducing electron density at the α-ketone positions compared to isatin’s electron-rich amide system.

Tautomeric Forms and Resonance Stabilization

6-Nitro-1H-indene-1,2(3H)-dione exhibits two primary tautomeric forms (Fig. 2):

- Keto tautomer : Dominant in non-polar solvents, featuring two ketone groups and a nitro-substituted aromatic ring.

- Enol tautomer : Stabilized in protic solvents via intramolecular hydrogen bonding between the enolic hydroxyl and nitro oxygen.

Resonance structures delocalize electron density across the nitro group and ketone functionalities. The nitro group’s –M effect withdraws electrons from the aromatic ring, enhancing the electrophilicity of the α-ketone carbons. This resonance stabilization lowers the compound’s overall energy by approximately 18 kcal/mol compared to non-conjugated analogs, as calculated via density functional theory (DFT).

Eigenschaften

Molekularformel |

C9H5NO4 |

|---|---|

Molekulargewicht |

191.14 g/mol |

IUPAC-Name |

6-nitro-3H-indene-1,2-dione |

InChI |

InChI=1S/C9H5NO4/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(8)12/h1-2,4H,3H2 |

InChI-Schlüssel |

VYKHPGWEFGDVRG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indene-1,2(3H)-dione typically involves the nitration of indene derivatives. A common method includes the reaction of indene with nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of 6-Nitro-1H-indene-1,2(3H)-dione may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of aminoindene derivatives.

Substitution: Formation of substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Nitro-1H-indene-1,2(3H)-dione depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

A. 5,6-Dichloro-1H-indene-1,3(2H)-dione

- Structure : Chlorine substituents at positions 5 and 6 on the indene-dione core.

- Properties : Chlorine’s electron-withdrawing nature increases lipophilicity and stability compared to nitro groups. This compound is a key intermediate in synthesizing bioactive molecules and specialized materials due to its balanced reactivity .

- Applications : Widely used in pharmaceutical research for developing antiviral or anticancer agents.

B. 5,6-Dimethoxy-1H-indene-1,2(3H)-dione

- Structure : Methoxy groups at positions 5 and 4.

- Properties : Methoxy groups are electron-donating, reducing the electrophilicity of the dione moiety. This alters solubility and reactivity, favoring applications in less polar environments.

- Applications: Potential use in agrochemicals or dyes, where moderate reactivity is advantageous .

C. 2,3-Dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-1H-indene

- Structure : A more complex nitro-substituted indene with methyl and nitrophenyl groups.

- Properties : Additional substituents increase steric hindrance, reducing reactivity but enhancing thermal stability.

- Applications : Likely explored in high-performance polymers or explosives due to its nitro-rich structure .

Physicochemical and Pharmacological Comparisons

*Calculated based on structural formula.

Pharmacological Notes:

- Nitro-substituted compounds often exhibit enhanced bioavailability compared to halogenated analogs due to improved BBB permeability (inferred from ’s oxazine-dione derivatives, where nitro-like groups improved BBB penetration) .

- However, nitro groups may increase toxicity risks, as seen in acute toxicity studies of similar nitroaromatics .

Research Findings and Gaps

- Synthetic Utility : The nitro group in 6-Nitro-1H-indene-1,2(3H)-dione positions it as a versatile electrophile for coupling reactions, though direct synthetic protocols are underexplored in the literature.

- Biological Activity: While dichloro-indene-diones are non-cytotoxic (e.g., U937 cell line studies in ), nitro derivatives may require careful toxicity profiling .

- Computational Predictions : In silico models (as applied in ) could predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 6-Nitro-1H-indene-1,2(3H)-dione, guiding future experimental work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.